molecular formula C16H21N4O7P B14237303 5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine CAS No. 321982-20-1

5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine

Cat. No.: B14237303
CAS No.: 321982-20-1
M. Wt: 412.33 g/mol
InChI Key: ONYLFXWBJOJZJS-BFHYXJOUSA-N
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Description

5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine is a synthetic compound that combines the structural features of aziridine, phosphoryl, and deoxyuridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine typically involves multiple stepsThe final step involves coupling the phosphoryl-aziridine intermediate with 2’-deoxyuridine under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine rings can lead to the formation of oxaziridines, while nucleophilic substitution can yield various substituted derivatives .

Scientific Research Applications

5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a DNA-modifying agent.

    Medicine: Explored for its anticancer properties due to its ability to interact with DNA.

Mechanism of Action

The mechanism of action of 5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine involves its interaction with DNA. The aziridine rings can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, as it can induce cell death in rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine is unique due to its combination of aziridine, phosphoryl, and deoxyuridine components. This unique structure allows it to interact with DNA in ways that similar compounds cannot, making it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

321982-20-1

Molecular Formula

C16H21N4O7P

Molecular Weight

412.33 g/mol

IUPAC Name

5-[3-[bis(aziridin-1-yl)phosphoryloxy]prop-1-ynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H21N4O7P/c21-10-13-12(22)8-14(27-13)20-9-11(15(23)17-16(20)24)2-1-7-26-28(25,18-3-4-18)19-5-6-19/h9,12-14,21-22H,3-8,10H2,(H,17,23,24)/t12-,13+,14+/m0/s1

InChI Key

ONYLFXWBJOJZJS-BFHYXJOUSA-N

Isomeric SMILES

C1CN1P(=O)(N2CC2)OCC#CC3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)CO)O

Canonical SMILES

C1CN1P(=O)(N2CC2)OCC#CC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O

Origin of Product

United States

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